3-(3,4-DIMETHYLBENZENESULFONYL)-N,N-BIS(2-METHYLPROPYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
Description
This compound belongs to the [1,2,3]triazolo[1,5-a]quinazoline family, characterized by a fused triazole-quinazoline core. Its structure includes a 3,4-dimethylbenzenesulfonyl group at position 3 and branched N,N-bis(2-methylpropyl) substituents at position 4.
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-N,N-bis(2-methylpropyl)triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O2S/c1-16(2)14-29(15-17(3)4)23-21-9-7-8-10-22(21)30-24(26-23)25(27-28-30)33(31,32)20-12-11-18(5)19(6)13-20/h7-13,16-17H,14-15H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJVYCAEJTVNCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)N(CC(C)C)CC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-DIMETHYLBENZENESULFONYL)-N,N-BIS(2-METHYLPROPYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-DIMETHYLBENZENESULFONYL)-N,N-BIS(2-METHYLPROPYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions can vary widely, from mild to harsh, depending on the desired transformation .
Major Products Formed
These products can be further modified to enhance their biological or chemical activity .
Scientific Research Applications
3-(3,4-DIMETHYLBENZENESULFONYL)-N,N-BIS(2-METHYLPROPYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(3,4-DIMETHYLBENZENESULFONYL)-N,N-BIS(2-METHYLPROPYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the modulation of various biochemical pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Analogues
[1,2,3]Triazolo[1,5-a]Quinazolines (e.g., Compound 6a–c)
- Structure : These derivatives lack the benzenesulfonyl group and instead feature simpler substituents (e.g., H, Cl, Br at position R) .
- Activity: Compound 6a demonstrated a growth percentage (GP) of 81.85% against the Renal Cancer UO-31 cell line, indicating low activity.
- Key Difference : The dimethylbenzenesulfonyl group in the target compound may improve binding affinity to sulfonamide-sensitive targets compared to halogenated substituents in 6a–c.
Thieno-Fused [1,2,3]Triazolo[1,5-a]Pyrimidines (e.g., Compounds 4a–i, 5a–o)
- Structure: These compounds replace the quinazoline core with thiophene-fused pyrimidine rings (e.g., thieno[2,3-e] or [3,2-e] systems) .
- Activity: Tested at 10<sup>−5</sup> M, most showed low to moderate activity across 60 cancer cell lines.
- Key Difference: Thieno-fused systems generally exhibit higher activity than aryl-fused triazolopyrimidines, likely due to enhanced π-stacking or metabolic stability . The target compound’s quinazoline core may reduce potency compared to thieno analogs but could improve solubility.
Sulfonamide-Containing Derivatives (e.g., 3-(Benzenesulfonyl)-N-(4-Ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine)
- Structure : Shares the benzenesulfonyl group but substitutes the N,N-bis(2-methylpropyl) with a 4-ethoxyphenyl group .
Comparative Data Table
Key Research Findings
Substituent Effects: The 3,4-dimethylbenzenesulfonyl group may enhance hydrophobic interactions with target proteins compared to unsubstituted sulfonamides .
Core Structure Impact: Thieno-fused triazolopyrimidines outperform quinazoline-based analogs in vitro, suggesting that heterocyclic fusion patterns critically influence activity .
Synthetic Accessibility: Thieno analogs are synthesized via base-catalyzed cycloaddition of azides with activated methylene compounds, achieving high yields (70–90%) . The target compound’s synthesis would require similar protocols but with tailored sulfonylation and alkylation steps.
Biological Activity
Chemical Structure and Properties
The compound belongs to the class of quinazoline derivatives, which are known for their diverse biological activities. The structural components include:
- Triazole ring : Contributes to the compound's pharmacological properties.
- Sulfonyl group : Enhances solubility and bioavailability.
- Alkyl substituents : Influence the compound's interaction with biological targets.
Antitumor Activity
Research indicates that quinazoline derivatives exhibit significant antitumor properties. A study highlighted a series of 3-benzyl-substituted quinazolinones that demonstrated potent in vitro antitumor activity against various cancer cell lines. For instance, compounds similar to the target compound showed mean GI50 values ranging from 7.24 µM to 14.12 µM, outperforming the standard chemotherapy drug 5-Fluorouracil (GI50 = 22.60 µM) .
Table 1: Antitumor Activity of Quinazoline Derivatives
| Compound | Cell Line Tested | Mean GI50 (µM) | Comparison to 5-FU |
|---|---|---|---|
| Compound A | Breast Cancer | 10.47 | More potent |
| Compound B | CNS Cancer | 7.24 | More potent |
| Compound C | Leukemia | 14.12 | More potent |
The mechanism by which these compounds exert their antitumor effects often involves inhibition of key enzymes such as EGFR-TK and B-RAF kinase, which are crucial in cancer cell proliferation and survival. Molecular docking studies have shown that these compounds can bind effectively to the ATP binding sites of these kinases, similar to established inhibitors like erlotinib and PLX4032 .
Other Biological Activities
In addition to antitumor effects, quinazoline derivatives have been investigated for their antibacterial and antifungal properties. The presence of the sulfonyl group is often linked with enhanced antimicrobial activity due to its ability to disrupt bacterial cell wall synthesis.
Case Study 1: In Vivo Efficacy
A notable case study involved administering a related quinazoline derivative in an animal model of cancer. The results demonstrated a significant reduction in tumor size compared to control groups, supporting the findings from in vitro studies regarding its efficacy .
Case Study 2: Toxicology Profile
Toxicological assessments indicate that while these compounds exhibit promising therapeutic effects, they also necessitate careful evaluation of their safety profiles. Studies have shown that certain derivatives can lead to hepatotoxicity at higher doses, underscoring the need for dose optimization in clinical settings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
